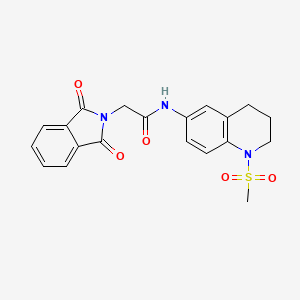
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic compound that features both isoindoline and tetrahydroquinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindoline Moiety: Starting from phthalic anhydride, the isoindoline structure can be synthesized through a series of reactions including amination and cyclization.
Formation of Tetrahydroquinoline Moiety: This can be synthesized from aniline derivatives through hydrogenation and cyclization reactions.
Coupling Reaction: The two moieties can be coupled using acylation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: Reduction reactions could be used to modify the isoindoline moiety.
Substitution: Various substitution reactions can be performed on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both isoindoline and tetrahydroquinoline moieties suggests potential bioactivity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The isoindoline moiety could interact with nucleophilic sites, while the tetrahydroquinoline moiety might engage in hydrophobic interactions.
相似化合物的比较
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share the isoindoline moiety and have similar reactivity.
Quinoline Derivatives: Compounds such as quinine share the tetrahydroquinoline moiety and have been extensively studied for their biological activities.
Uniqueness
What sets 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide apart is the combination of these two moieties in a single molecule, providing a unique set of chemical and biological properties.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-29(27,28)23-10-4-5-13-11-14(8-9-17(13)23)21-18(24)12-22-19(25)15-6-2-3-7-16(15)20(22)26/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXAZKBMIQDMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
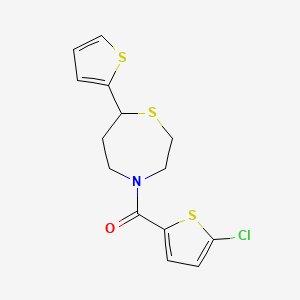
![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)
![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)
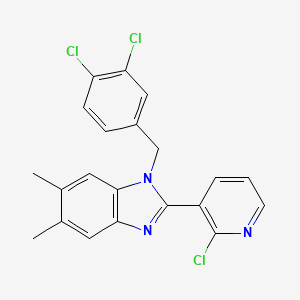
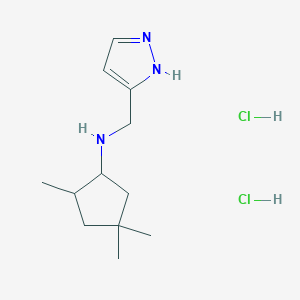
![5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole](/img/structure/B2939476.png)
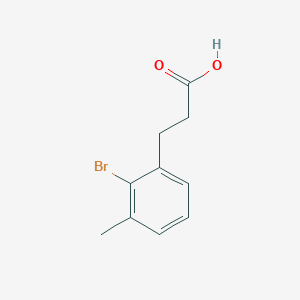
![2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2939481.png)
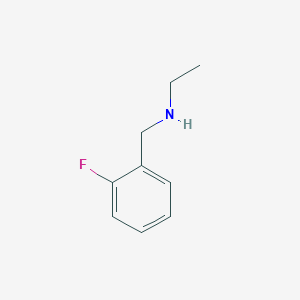
![3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2939483.png)
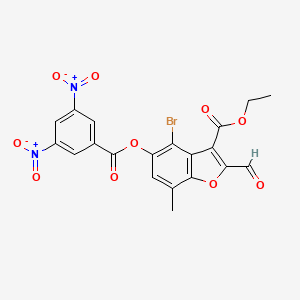
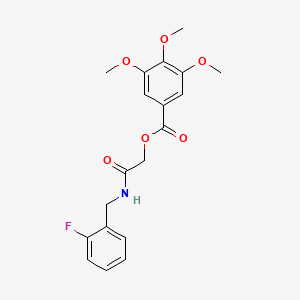
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)
